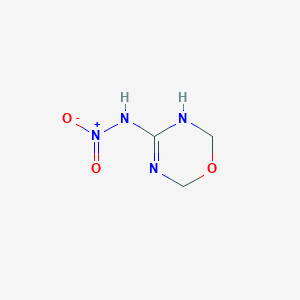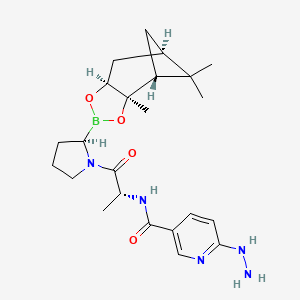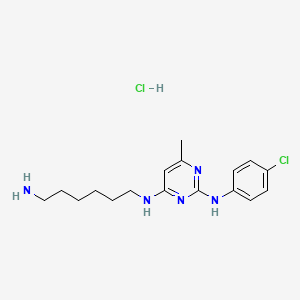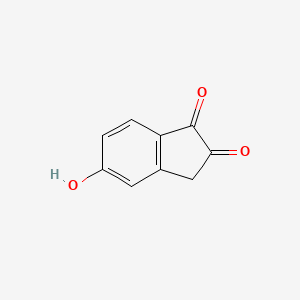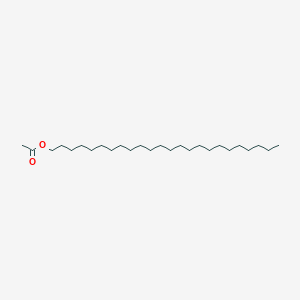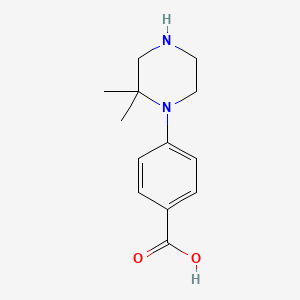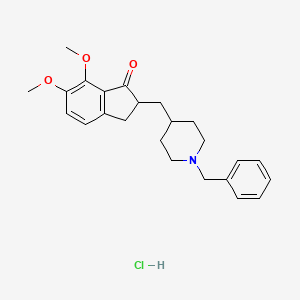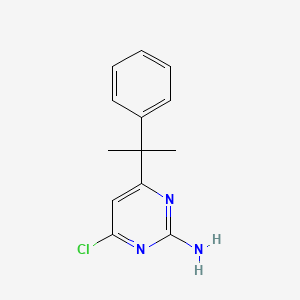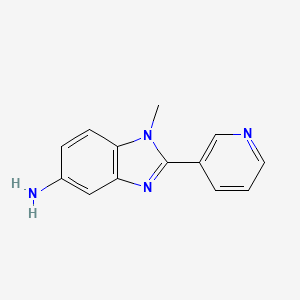![molecular formula C16H22N2O2 B15355142 (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone](/img/structure/B15355142.png)
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is an organic compound that comprises a cyclobutyl piperazine core structure bound to a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone typically involves several steps:
Cyclobutylpiperazine Synthesis: : The cyclobutyl ring is first formed, often through a cyclization reaction involving a suitable starting material like cyclobutane.
Attachment to Piperazine: : The cyclobutyl ring is then attached to a piperazine molecule, typically via nucleophilic substitution reactions.
Introduction of the Phenyl Group: : The phenyl group with a hydroxymethyl substituent is introduced through coupling reactions, such as Suzuki or Heck coupling.
Final Methanone Formation: : The methanone group is usually introduced through oxidation reactions, where a hydroxyl group is oxidized to form the ketone.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes to ensure scalability and cost-effectiveness. Key considerations include the availability of starting materials, reaction yields, and purification processes.
Analyse Des Réactions Chimiques
Types of Reactions
The compound (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone can undergo various types of chemical reactions:
Oxidation: : The hydroxymethyl group can be further oxidized to form carboxylic acids or other carbonyl compounds.
Reduction: : The methanone group can be reduced to form alcohols or other derivatives.
Substitution: : The phenyl and piperazine rings can undergo electrophilic or nucleophilic substitution reactions to introduce additional functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, chromium trioxide
Reducing Agents: : Sodium borohydride, lithium aluminum hydride
Catalysts: : Palladium on carbon, copper (II) sulfate
Major Products
The major products formed from these reactions will depend on the specific reagents and conditions used. For instance, oxidation reactions may yield carboxylic acids, while reduction reactions may result in alcohols.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules.
Biology
Biologically, this compound might be explored for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It could serve as a ligand in binding studies or as a probe in biochemical assays.
Medicine
In medicine, research may focus on its potential therapeutic properties. It could be investigated for its ability to modulate biological pathways, serving as a lead compound in drug discovery.
Industry
Industrially, it may have applications in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.
Mécanisme D'action
The mechanism by which (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone exerts its effects typically involves its interaction with specific molecular targets. These interactions may include binding to enzymes, receptors, or other proteins, influencing various biochemical pathways. Detailed studies on molecular docking and binding assays are often used to elucidate these mechanisms.
Comparaison Avec Des Composés Similaires
Similar Compounds
Compounds similar to (4-Cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone include:
(4-Methylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
(4-Phenylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone
Uniqueness
What sets this compound apart is the presence of the cyclobutyl ring, which may impart unique steric and electronic properties, influencing its reactivity and interactions with biological targets.
There you go! A detailed dive into this compound. How are you feeling about it?
Propriétés
Formule moléculaire |
C16H22N2O2 |
|---|---|
Poids moléculaire |
274.36 g/mol |
Nom IUPAC |
(4-cyclobutylpiperazin-1-yl)-[4-(hydroxymethyl)phenyl]methanone |
InChI |
InChI=1S/C16H22N2O2/c19-12-13-4-6-14(7-5-13)16(20)18-10-8-17(9-11-18)15-2-1-3-15/h4-7,15,19H,1-3,8-12H2 |
Clé InChI |
GYYCERYGROWVNE-UHFFFAOYSA-N |
SMILES canonique |
C1CC(C1)N2CCN(CC2)C(=O)C3=CC=C(C=C3)CO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


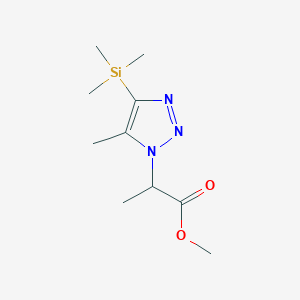
![Methyl 4-chloro-5-iodo-2-[(2-phenoxyacetyl)amino]benzoate](/img/structure/B15355081.png)
